Rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid
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Overview
Description
Rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid is a compound that features a cyclopentane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The tert-butoxycarbonyl group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It may serve as a precursor for the development of pharmaceuticals.
Industry: The compound is utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amino group, allowing selective reactions to occur at other sites. This protection is crucial in multi-step synthesis processes, where the amino group must remain unreactive until a later stage.
Comparison with Similar Compounds
Similar Compounds
Rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid: This compound features a cyclopropane ring instead of a cyclopentane ring.
(1R,2S)-rel-Methyl 2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid group.
Uniqueness
Rel-(1R,2S)-2-((tert-butoxycarbonyl)amino)-1-methylcyclopentane-1-carboxylic acid is unique due to its specific ring structure and the presence of both a Boc-protected amino group and a carboxylic acid group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(1R,2S)-1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(8,4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELMMCLJMQTQFA-QPUJVOFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@H]1NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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